Skf 89976

Beschreibung

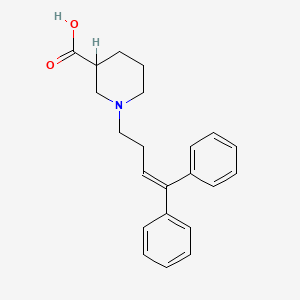

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4,4-diphenylbut-3-enyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c24-22(25)20-13-7-15-23(17-20)16-8-14-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,14,20H,7-8,13,15-17H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQKSMSLZVKQBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101005836 | |

| Record name | 1-(4,4-Diphenylbut-3-en-1-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85375-85-5 | |

| Record name | SKF 89976 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85375-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4,4-diphenyl-3-butenyl)nipecotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085375855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4,4-Diphenylbut-3-en-1-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Central Role of Gaba Transporters in Nervous System Equilibrium

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), essential for maintaining the delicate balance between neuronal excitation and inhibition. mdpi.com This equilibrium, or homeostasis, is critical for normal brain function. mdpi.com The action of GABA is tightly regulated by GABA transporters (GATs), which are proteins responsible for the reuptake of GABA from the synaptic cleft and extracellular space back into neurons and glial cells. wikipedia.orgsigmaaldrich.com

This reuptake process serves two main purposes: it terminates the inhibitory signal by clearing GABA from the synapse, and it allows for the recycling of the neurotransmitter. wikipedia.org There are four main types of GABA transporters: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1). sigmaaldrich.comfrontiersin.org Of these, GAT-1 and GAT-3 are the most abundant in the brain. tandfonline.com GAT-1 is predominantly found on neurons, while GAT-3 is primarily located on astrocytes, a type of glial cell. tandfonline.comnih.gov By controlling the concentration of GABA in the extracellular environment, these transporters play a pivotal role in modulating both rapid (phasic) and sustained (tonic) forms of GABAergic inhibition. wsu.edu

Gaba Uptake Inhibition: a Therapeutic Avenue in Neurological Research

Dysregulation of the excitatory/inhibitory balance is a hallmark of various neurological and psychiatric disorders, including epilepsy, anxiety, and pain. mdpi.com Consequently, enhancing GABAergic neurotransmission has emerged as a key therapeutic strategy. One approach to achieve this is through the inhibition of GABA transporters. By blocking the reuptake of GABA, these inhibitors increase the concentration and prolong the presence of GABA in the synaptic cleft, thereby amplifying its inhibitory effects. tandfonline.com

This strategy aims to rebalance (B12800153) the delicate interplay between excitatory and inhibitory signals within the CNS. tandfonline.com The development of selective inhibitors for different GAT subtypes offers the potential for more targeted therapeutic interventions. For instance, inhibiting GAT-1, which is primarily neuronal, is thought to predominantly affect synaptic GABA levels. tandfonline.com This approach has been explored for its potential in treating conditions characterized by neuronal hyperexcitability.

Skf 89976a: a Landmark Gaba Uptake Inhibitor

Stereospecific Synthetic Approaches for N-(4,4-Diphenyl-3-butenyl)nipecotic Acid Derivatives

The stereochemistry of the nipecotic acid moiety is crucial for the biological activity of these GABA uptake inhibitors. To this end, two complementary stereospecific synthetic approaches have been developed for the preparation of unsymmetrical ortho-substituted N-(4,4-diphenylbut-3-enyl) derivatives of nipecotic acid. nih.gov These methods allow for the controlled synthesis of specific stereoisomers, which is essential for investigating the differential SAR requirements of the E- and Z-phenyl rings of the diphenylbutenyl moiety. nih.gov The ability to synthesize stereospecifically pure compounds has been instrumental in identifying derivatives with potency comparable to the well-known GABA uptake inhibitor, tiagabine. nih.gov

Preparation of Unsymmetrical N-(4,4-Diphenyl-3-butenyl) Analogues of Nipecotic Acid

The preparation of unsymmetrical analogues, where the two phenyl groups of the N-(4,4-diphenyl-3-butenyl) moiety are not identical, has been a key strategy in the development of novel GABA uptake inhibitors. This approach allows for a finer tuning of the lipophilicity and electronic properties of the molecule, which can significantly impact its interaction with the GABA transporter (GAT). A common synthetic route involves the reaction of a suitable nipecotic acid derivative with a diaryl-methanol derivative under dehydrative conditions. acs.org This method has been successfully employed to generate a series of N-substituted nipecotic acid derivatives with unsymmetrical bis-aromatic residues. nih.gov The exploration of these unsymmetrical analogues has led to the discovery of potent inhibitors and has provided valuable insights into the SAR of this class of compounds. nih.govacs.org

Strategies for Rational Derivatization and Scaffold Modification

The rational design and modification of the N-(4,4-Diphenyl-3-butenyl)nipecotic acid scaffold have been guided by the need to improve potency, selectivity, and pharmacokinetic properties. These strategies have focused on systematic variations of the nipecotic acid core, the N-butenyl linker, and the terminal diaryl groups.

The nipecotic acid scaffold serves as the GABA-mimetic portion of the molecule, and its structural modification has been an area of active investigation. Researchers have explored the replacement of nipecotic acid with alternative amino acid moieties to assess the impact on GAT inhibition. nih.gov Additionally, substitutions at various positions of the nipecotic acid ring have been investigated. For instance, the introduction of substituents at the 5-position of the nipecotic acid core has been explored as a novel structural variation to develop new GAT1 inhibitors with potentially different interaction modes compared to traditional inhibitors like tiagabine. uni-muenchen.de

The design of novel GABA uptake inhibitors based on the N-(4,4-Diphenyl-3-butenyl)nipecotic acid scaffold is guided by several key principles. A primary consideration is the enhancement of lipophilicity to improve blood-brain barrier penetration, which is often a limitation for hydrophilic compounds like nipecotic acid itself. researchgate.net This is typically achieved by attaching large, lipophilic moieties such as the diarylbutenyl group to the nitrogen atom of the amino acid. acs.orgnih.gov

Structure-activity relationship studies have revealed that the presence of an ortho-substituent in one or both of the aromatic rings can significantly enhance potency. acs.orgnih.gov The design of new hybrids often involves molecular hybridization, combining the nipecotic acid scaffold with different aromatic groups to improve both physical and biological properties. researchgate.net Computational methods, such as docking and molecular dynamics calculations, are increasingly being used to predict the binding modes of new analogues and to guide the design of compounds with improved affinity and selectivity for specific GAT subtypes. acs.org The ultimate goal is to develop inhibitors with high potency for the target GAT subtype (often GAT1) and selectivity over other subtypes (GAT2, GAT3, and GAT4). acs.orgnih.gov

Kinetic Characterization of GABA Uptake Inhibition

Studies utilizing cultured neurons and astrocytes have been instrumental in defining the kinetic properties of N-(4,4-Diphenyl-3-butenyl)nipecotic acid's inhibitory effects on GABA uptake.

N-(4,4-Diphenyl-3-butenyl)nipecotic acid acts as a competitive inhibitor of GABA uptake in neuronal cells. nih.gov This mode of inhibition means the compound binds to the same site on the GABA transporter as GABA itself, directly competing with the neurotransmitter and thereby blocking its reuptake into the neuron. Kinetic analyses have determined that it possesses a high affinity for the neuronal transporter, with Ki values that are similar to or lower than that of its parent compound, nipecotic acid. nih.gov

Similarly, the compound demonstrates competitive inhibition of GABA uptake into astroglial cells. nih.gov Astrocytes play a vital role in clearing GABA from the synaptic cleft, and by competitively blocking the transporters on these cells, N-(4,4-Diphenyl-3-butenyl)nipecotic acid prevents this glial clearance mechanism. Research has shown that its inhibitory potency in astrocytes is comparable to that observed in neurons, with similar Ki values. nih.gov Early studies based on these cell cultures suggested the compound did not exhibit significant selectivity between neuronal and glial GABA uptake systems. nih.gov

| Cell Type | Inhibition Type | Relative Potency (Ki value) | Source |

|---|---|---|---|

| Cultured Neurons | Competitive | Similar to or lower than nipecotic acid | nih.gov |

| Cultured Astrocytes | Competitive | Similar to or lower than nipecotic acid | nih.gov |

Selectivity Profile Against GABA Transporter Subtypes (GAT-1, GAT-2, GAT-3, BGT-1)

While initial studies on mixed cell cultures did not reveal selectivity, subsequent research using cloned transporter subtypes has provided a more precise understanding of the compound's specificity. nih.govnih.gov Molecular cloning has identified four distinct GABA transporters: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1). nih.gov

Pharmacological analysis of N-(4,4-Diphenyl-3-butenyl)nipecotic acid against these specific subtypes has demonstrated that it is a highly selective inhibitor of GAT-1. nih.gov GAT-1 is the most abundant GABA transporter and is found principally on presynaptic neuronal terminals. The compound shows significantly lower potency for GAT-2, GAT-3, and BGT-1. nih.gov This selectivity indicates that the therapeutic effects of N-(4,4-Diphenyl-3-butenyl)nipecotic acid, such as its anticonvulsant activity, are mediated primarily through the inhibition of GAT-1. nih.gov

| Transporter Subtype | Inhibitory Activity | Source |

|---|---|---|

| GAT-1 | High potency and selectivity | nih.gov |

| GAT-2 | Low potency | nih.gov |

| GAT-3 | Low potency | nih.gov |

| BGT-1 | Low potency | nih.gov |

Analysis of N-(4,4-Diphenyl-3-butenyl)nipecotic Acid as a Non-Transported Inhibitor by GABA Carriers

A key feature of the molecular action of N-(4,4-Diphenyl-3-butenyl)nipecotic acid is that it functions as a non-transported inhibitor, also known as an uptake blocker. nih.gov Although it binds competitively to the transporter, the compound itself is not a substrate for the GABA carrier. nih.govnih.gov This was demonstrated in studies where no saturable uptake of a radiolabeled form of the compound could be observed in either neurons or astrocytes. nih.gov This distinguishes it from GABA and some other inhibitors which are transported into the cell after binding. By blocking the transporter without being translocated, it effectively occupies the binding site and prevents the reuptake of GABA without being cleared from the extracellular space by the transporter itself. nih.gov

Impact on Synaptic GABA Concentration and GABAergic Neurotransmission

The primary consequence of inhibiting GAT-1 with N-(4,4-Diphenyl-3-butenyl)nipecotic acid is the potentiation of GABAergic neurotransmission. nih.gov GABA transporters are responsible for the rapid removal of GABA from the synaptic cleft, which terminates its inhibitory signal. By selectively blocking GAT-1, the predominant transporter at the synapse, the compound effectively slows down this clearance process. nih.govnih.gov

This inhibition leads to an increase in the concentration of GABA in the synaptic cleft and prolongs the time it remains there. nih.gov The elevated ambient GABA levels result in a greater and more sustained activation of both synaptic and extrasynaptic GABA receptors on postsynaptic neurons. This enhancement of inhibitory signaling throughout the nervous system is the underlying mechanism for the compound's observed anticonvulsant properties. nih.govnih.gov

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Determinants for Inhibitory Potency at GABA Transporters

The inhibitory potency of N-(4,4-Diphenyl-3-butenyl)nipecotic acid derivatives at GABA transporters (GATs) is primarily determined by two key structural components: the GABA-mimetic nipecotic acid moiety and the lipophilic N-substituted diarylalkenyl side chain. The nipecotic acid portion of the molecule is thought to interact with the primary substrate binding site (S1) of the transporter, mimicking the endogenous substrate GABA. The large, lipophilic diarylalkenyl group extends into a secondary, more lipophilic binding pocket (S2), contributing significantly to the binding affinity and selectivity of the compound.

The nature of the linker connecting the nipecotic acid ring to the diaryl moiety is also critical for optimal activity. A butenyl spacer, as present in N-(4,4-Diphenyl-3-butenyl)nipecotic acid, has been found to be highly effective. Asymmetry in the substitution pattern of the bis-aromatic moiety has been noted to be beneficial for high affinity.

Influence of Aromatic Substitution Patterns on Binding Affinity

Studies on unsymmetrical ortho-substituted N-(4,4-diphenylbut-3-enyl) derivatives of nipecotic acid have revealed that substitution at the ortho position of the phenyl rings can significantly impact inhibitory potency at the GAT-1 transporter. It has been hypothesized that the introduction of bulky groups at the ortho position of one or both aryl rings could enhance the inhibitory activity. researchgate.net This suggests that the binding pocket can accommodate and may even favorably interact with such substitutions. The stereospecific synthesis of these unsymmetrical derivatives has been a key strategy in exploring these SARs. nih.gov

Research has highlighted that the E- and Z-phenyl rings of the diphenylbutenyl moiety have differing structure-activity relationship requirements for optimal binding to the GAT-1 transporter. nih.gov This indicates that the two phenyl rings occupy distinct regions within the binding pocket and that their interactions with the transporter are not equivalent. The differential requirements underscore the importance of stereochemistry in the design of potent GAT-1 inhibitors. The exploration of these differences has led to the discovery of compounds with potency comparable to that of the clinically used drug, Tiagabine. nih.gov

The following table summarizes the impact of substitutions on the inhibitory activity of selected N-(4,4-Diphenyl-3-butenyl)nipecotic acid derivatives.

| Compound | R1 (E-ring) | R2 (Z-ring) | GAT-1 IC50 (nM) |

| 1 | H | H | 150 |

| 2 | 2-Me | H | 80 |

| 3 | H | 2-Me | 250 |

| 4 | 2-Cl | H | 60 |

| 5 | H | 2-Cl | 300 |

Conformational Analysis and Pharmacophore Modeling for GABA Uptake Inhibitors

The conformational flexibility of the nipecotic acid ring and the N-substituted side chain plays a significant role in the binding of these inhibitors to the GABA transporter. NMR studies of nipecotic acid derivatives have shown that the piperidine (B6355638) ring exists in a conformational equilibrium between two chair forms. The orientation of the carboxylic acid group (axial vs. equatorial) can be influenced by intramolecular hydrogen bonding.

A general pharmacophore model for GAT-1 inhibitors includes:

A GABA-mimetic core (the nipecotic acid ring) capable of interacting with the S1 binding site.

A lipophilic region (the diaryl moiety) that occupies the S2 binding site.

A specific spatial relationship between these two features, dictated by the linker.

Comparative SAR Analysis with Clinically Relevant GABA Uptake Inhibitors (e.g., Tiagabine, Guvacine (B1672442) Derivatives)

The SAR of N-(4,4-Diphenyl-3-butenyl)nipecotic acid and its analogs can be better understood by comparing them with other well-known GABA uptake inhibitors.

Tiagabine : A potent and selective GAT-1 inhibitor, Tiagabine features a dithienylbutenyl substituent on the nipecotic acid ring. nih.govnih.gov The replacement of the phenyl rings with thiophene (B33073) rings, along with methyl substitutions, enhances potency and selectivity. Tiagabine is not a substrate for the GABA transporter, unlike nipecotic acid itself. nih.gov This is a key difference that likely contributes to its clinical efficacy.

Guvacine Derivatives : Guvacine, an unsaturated analog of nipecotic acid, also serves as a scaffold for GABA uptake inhibitors. The SAR of N-substituted guvacine derivatives often parallels that of the corresponding nipecotic acid analogs, highlighting the importance of the lipophilic N-substituent.

The following table provides a comparison of the in vitro potencies of N-(4,4-Diphenyl-3-butenyl)nipecotic acid and other key GABA uptake inhibitors.

| Compound | Structure | GAT-1 IC50 (nM) | GAT-1 Ki (nM) |

| N-(4,4-Diphenyl-3-butenyl)nipecotic acid | Diphenylbutenyl-nipecotic acid | 150 | 120 |

| Tiagabine | Dithienylbutenyl-nipecotic acid | 40 | 30 |

| Guvacine | Unsaturated nipecotic acid analog | >10,000 | >10,000 |

| Nipecotic Acid | Piperidine-3-carboxylic acid | 2,000 | 1,500 |

Computational Approaches to Transporter Binding: Molecular Docking and Dynamics Simulations

Computational methods have been instrumental in elucidating the binding modes of N-(4,4-Diphenyl-3-butenyl)nipecotic acid and related compounds at the GAT-1 transporter. nih.gov

Molecular Docking : Docking studies have been used to predict the binding orientation of these inhibitors within a homology model of the GAT-1 transporter. These studies generally show that the nipecotic acid moiety binds in the S1 site, with the carboxyl group forming key interactions with residues such as Gly65 and Tyr140, as well as coordinating with a sodium ion. mdpi.com The diarylalkenyl tail extends into the more hydrophobic S2 pocket.

Molecular Dynamics (MD) Simulations : MD simulations have provided insights into the dynamic nature of the inhibitor-transporter complex and the stability of the predicted binding poses. nih.govplos.orgresearchgate.net These simulations have helped to refine the understanding of the specific interactions that stabilize the bound state and have been used to compare the binding of different inhibitors, such as Tiagabine. mdpi.comnih.gov Steered molecular dynamics simulations have been employed to explore the entire translocation pathway of substrates and the mechanism of action of inhibitors. plos.org The results suggest that inhibitors like Tiagabine stabilize an outward-open conformation of the transporter, preventing the conformational changes necessary for GABA translocation. mdpi.com

Preclinical Pharmacological Evaluation in Animal Models

Assessment of GABA Uptake Inhibition in In Vitro Systems

The primary mechanism of action for N-(4,4-Diphenyl-3-butenyl)nipecotic acid is the inhibition of GABA transporters (GATs), which leads to increased extracellular concentrations of GABA and subsequent enhancement of inhibitory neurotransmission. This activity has been extensively characterized using various in vitro models.

Radioligand binding assays are crucial for determining the affinity and potency of compounds at their target sites. Studies involving N-(4,4-Diphenyl-3-butenyl)nipecotic acid and its derivatives have utilized [3H]-GABA uptake assays to quantify their inhibitory effects on GABA transporters. Research has shown that N-(4,4-diphenyl-3-butenyl) derivatives of nipecotic acid are competitive inhibitors of GABA uptake. nih.govnih.gov These assays measure the ability of the compound to compete with radiolabeled GABA for binding to and uptake by the transporters. The inhibitory constant (Ki) is a key parameter derived from these assays, indicating the concentration of the inhibitor required to produce half-maximum inhibition.

To understand the functional consequences of GABA uptake inhibition in a more physiological context, various cellular and tissue models have been employed.

Cultured Neurons and Astrocytes: Early studies investigated the effects of N-(4,4-diphenyl-3-butenyl) derivatives of nipecotic acid, such as SKF-89976-A, on GABA uptake in primary cultures of neurons and astrocytes. These experiments revealed that the compound is a competitive inhibitor of GABA uptake in both cell types, with similar Ki values for neuronal and glial GABA transporters, indicating a lack of selectivity between them. nih.govnih.gov Interestingly, despite its competitive nature, SKF-89976-A was not found to be a substrate for the GABA carriers; that is, it was not transported into the cells. nih.govnih.gov

HEK Cells: Human Embryonic Kidney 293 (HEK293) cells are often used in pharmacological studies because they can be engineered to express specific proteins of interest. For GABA transporter research, HEK293 cells stably expressing different subtypes of mouse GABA transporters (mGAT1-mGAT4) have been utilized in [3H]GABA uptake assays to determine the potency and selectivity of various inhibitors.

The table below summarizes the kinetic data for the inhibition of GABA uptake by a derivative of N-(4,4-Diphenyl-3-butenyl)nipecotic acid in cultured cells.

| Cell Type | Transporter Type | Compound | Inhibition Constant (Ki) | Nature of Inhibition |

| Cultured Cortical Neurons | Neuronal GABA Transporter | SKF-89976-A | 1.1 µM | Competitive |

| Cultured Cortical Astrocytes | Glial GABA Transporter | SKF-89976-A | 1.9 µM | Competitive |

Efficacy in Rodent Models of Neurological Conditions

Following in vitro characterization, the therapeutic potential of N-(4,4-Diphenyl-3-butenyl)nipecotic acid and related compounds has been assessed in various rodent models of neurological disorders, particularly epilepsy.

The anticonvulsant properties of GABA uptake inhibitors are evaluated using a battery of standardized seizure models in rodents. These models are designed to mimic different types of human seizures.

Chemically-Induced Seizures: The pentylenetetrazole (PTZ) test is a widely used model for generalized absence seizures. In vivo studies have demonstrated that derivatives of nipecotic acid show significant anticonvulsant activity in the PTZ model.

Electrically-Induced Seizures: The maximal electroshock (MES) test is a model for generalized tonic-clonic seizures. Nipecotic acid derivatives have shown efficacy in this model, indicating potential against this seizure type.

Audiogenic Seizures: The N-4,4-diphenyl-3-butenyl derivative of a glial-selective GABA uptake inhibitor was shown to block tonic hindlimb extension in a dose- and time-dependent manner in the Frings audiogenic seizure-susceptible mouse model of epilepsy.

By increasing extracellular GABA levels, N-(4,4-Diphenyl-3-butenyl)nipecotic acid can indirectly influence the release of other neurotransmitters.

Acetylcholine: In studies using superfused rat hippocampal synaptosomes, GABA was found to enhance the basal release of acetylcholine. nih.gov This effect was counteracted by N-(4,4-diphenyl-3-butenyl)nipecotic acid (identified as SK&F 89976 A), suggesting that by blocking GABA uptake, the compound can modulate cholinergic neurotransmission in specific brain regions. nih.gov

Glutamate (B1630785) and Dopamine (B1211576): Based on a review of the available scientific literature, specific preclinical data on the direct modulation of glutamate and dopamine release by N-(4,4-Diphenyl-3-butenyl)nipecotic acid is not available.

The therapeutic utility of N-(4,4-Diphenyl-3-butenyl)nipecotic acid has been explored conceptually for other neurological conditions characterized by neuronal hyperexcitability or deficits in inhibitory neurotransmission.

Amyotrophic Lateral Sclerosis (ALS): A review of the available scientific literature did not yield specific studies evaluating the efficacy of N-(4,4-Diphenyl-3-butenyl)nipecotic acid in preclinical mouse models of ALS.

Neurogenic Pain: Similarly, a review of the scientific literature did not identify preclinical studies that have specifically evaluated N-(4,4-Diphenyl-3-butenyl)nipecotic acid in animal models of neurogenic or neuropathic pain.

Investigation of Long-Term Preclinical Effects in Animal Models

Comprehensive studies detailing the long-term administration of N-(4,4-Diphenyl-3-butenyl)nipecotic acid in animal models are not readily found in the existing body of scientific literature. Such studies are crucial for understanding the sustained efficacy and potential for tolerance development with prolonged use.

Changes in Anticonvulsant Potency Following Subchronic Administration

There is no specific information available from preclinical studies to indicate whether the anticonvulsant potency of N-(4,4-Diphenyl-3-butenyl)nipecotic acid changes following repeated or subchronic administration. Data on this aspect would be essential to assess the long-term therapeutic potential and the likelihood of tolerance developing, which is a common concern with antiepileptic drugs.

Mitigation of Behavioral Responses in Animal Models (e.g., catalepsy)

Detailed investigations into the effects of N-(4,4-Diphenyl-3-butenyl)nipecotic acid on specific behavioral responses, such as catalepsy, in animal models have not been reported in the available literature. While some related compounds have been noted to not produce gross behavioral effects at tested doses, specific and detailed behavioral pharmacology studies for N-(4,4-Diphenyl-3-butenyl)nipecotic acid are not present in the public domain.

Synergistic and Additive Pharmacological Interactions in Combination Studies

Information regarding the synergistic or additive pharmacological interactions of N-(4,4-Diphenyl-3-butenyl)nipecotic acid when administered in combination with other anticonvulsant drugs or therapeutic agents is not available in published research. Combination studies are a key component of preclinical evaluation to identify potential drug-drug interactions and to explore rational polytherapy options for refractory epilepsy.

Advanced Research and Future Directions

Exploration of Allosteric Modulation and Novel Binding Sites on GABA Transporters

The classical mechanism of action for many GAT inhibitors, including N-(4,4-Diphenyl-3-butenyl)nipecotic acid, involves competitive binding at the same site as GABA. However, recent structural and functional studies are uncovering the potential for allosteric modulation, which involves binding to a secondary site on the transporter to influence its function. This approach offers the possibility of greater specificity and a more nuanced control over transporter activity compared to direct competitive inhibition.

Research has indicated that some GAT inhibitors may exert their effects through a dual mechanism, involving both competitive and noncompetitive interactions. For instance, structural studies using an engineered neurotransmitter transporter have identified an additional binding site for N-(4,4-Diphenyl-3-butenyl)nipecotic acid within the extracellular vestibule of the transporter, distinct from the primary GABA binding site. This finding suggests the existence of an allosteric site that could be exploited for drug design. Allosteric modulators can be positive (enhancing transporter function) or negative (inhibiting it), providing a flexible toolkit for therapeutic intervention. The development of molecules that specifically target these novel sites could lead to drugs with improved side-effect profiles, as they would not directly compete with the endogenous substrate, GABA.

Strategies for Enhancing Central Nervous System Exposure of Nipecotic Acid Derivatives via Prodrug Approaches

A significant hurdle in the development of nipecotic acid-based therapeutics is their limited ability to cross the blood-brain barrier (BBB). Nipecotic acid itself is a hydrophilic molecule and thus has poor CNS penetration, rendering it ineffective when administered systemically. To overcome this, researchers have focused on prodrug strategies, which involve chemically modifying the parent drug to enhance its lipophilicity or to hijack endogenous transport systems.

One common approach is the creation of more lipophilic ester derivatives of nipecotic acid. A more sophisticated strategy involves conjugating the nipecotic acid scaffold to specific nutrients that are actively transported into the brain. By attaching nipecotic acid to carriers like L-serine or L-carnitine, the resulting prodrug can utilize nutrient transporters, such as the large neutral amino acid transporter (LAT1), to gain entry into the CNS. Once across the BBB, these prodrugs are designed to be cleaved by brain tissue esterases, releasing the active nipecotic acid derivative at the target site. This "Trojan horse" approach not only improves brain bioavailability but also opens avenues for a "double prodrug" concept, where both the released drug and the carrier molecule may have synergistic therapeutic effects.

Table 1: Prodrug Strategies for Nipecotic Acid Derivatives

| Strategy | Mechanism | Example Carrier | Target Transporter |

|---|---|---|---|

| Increased Lipophilicity | Modifying the parent compound to be more fat-soluble, facilitating passive diffusion across the BBB. | Esterification | N/A (Passive Diffusion) |

| Carrier-Mediated Transport | Conjugating the drug to a molecule that is recognized and transported by specific BBB carriers. | L-carnitine, L-serine | Large Neutral Amino Acid Transporter (LAT1) |

Development of Highly Selective GABA Transporter Subtype Inhibitors (beyond GAT-1)

There are four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1. While most research, exemplified by N-(4,4-Diphenyl-3-butenyl)nipecotic acid and the clinically used drug Tiagabine, has focused on inhibiting GAT-1, there is a growing understanding that targeting other subtypes could offer distinct therapeutic benefits and potentially fewer side effects. GAT-1 is primarily found on neurons, whereas GAT-3 is predominantly located on astrocytes, suggesting that selective inhibition could differentially affect synaptic versus extrasynaptic GABA tone.

The development of subtype-selective inhibitors remains a significant challenge due to the structural similarities among the GATs. However, progress is being made. For example, (S)-SNAP-5114 has been identified as a selective inhibitor for GAT-3, although it suffers from poor chemical stability and brain penetration. Other compounds, such as EF1502, exhibit a dual inhibitory profile on GAT-1 and BGT-1, and have demonstrated synergistic anticonvulsant effects when combined with GAT-1 specific inhibitors. The pursuit of inhibitors with high selectivity for GAT-2, GAT-3, or BGT-1 is a key objective in modern neuropharmacology, as it could allow for a more precise "fine-tuning" of the GABAergic system in specific brain regions or cell types.

Table 2: GABA Transporter Subtypes and Associated Inhibitors

| Transporter Subtype | Primary Location | Known Inhibitors | Therapeutic Potential |

|---|---|---|---|

| GAT-1 | Neurons, Glia | N-(4,4-Diphenyl-3-butenyl)nipecotic acid, Tiagabine | Epilepsy, Anxiety |

| GAT-2 | Pia mater, Arachnoid | EF1502 (dual GAT-1/GAT-2) | Epilepsy |

| GAT-3 | Glia (Astrocytes) | (S)-SNAP-5114 | Epilepsy, Neuropathic Pain |

| BGT-1 | Neurons | EF1502 (dual GAT-1/BGT-1), NNC 05-2090 | Epilepsy |

Investigating the Role of GAT Transporters in Other Neurodevelopmental and Neurodegenerative Contexts

The therapeutic application of GAT inhibitors is expanding beyond epilepsy. Disruptions in the GABAergic system are increasingly recognized as a core feature of various neurodevelopmental and neurodegenerative disorders. In conditions like Autism Spectrum Disorder (ASD), an imbalance between excitatory and inhibitory signaling in the brain is a leading hypothesis, making the modulation of GABA levels a promising therapeutic strategy. Similarly, in neurodegenerative diseases such as Alzheimer's, where neuronal hyperexcitability can contribute to pathology, enhancing GABAergic inhibition could be neuroprotective.

Research is actively exploring the potential of nipecotic acid derivatives and other GAT inhibitors in these contexts. Studies have investigated the use of nipecotic acid derivatives, functionalized with antioxidant and anti-inflammatory moieties, as multi-target agents against Alzheimer's disease. By inhibiting GABA reuptake, these compounds can help restore inhibitory tone, while the additional chemical groups can combat oxidative stress and inflammation, two other key pathological features of neurodegeneration. Understanding the specific roles and expression patterns of different GAT subtypes in the progression of these diseases will be crucial for developing targeted and effective treatments.

Integration of High-Throughput Screening and Computational Chemistry for Rational Drug Design

The discovery of novel GAT inhibitors is being accelerated by the integration of advanced screening and design technologies. High-Throughput Screening (HTS) allows for the rapid testing of vast libraries of chemical compounds to identify those that interact with GABA transporters. This method enables the efficient identification of initial "hit" compounds, which can then be chemically optimized to improve their potency and selectivity.

Complementing HTS, computational chemistry and molecular modeling provide powerful tools for rational drug design. Using the crystal structures of transporters as a template, researchers can perform molecular docking simulations to predict how different derivatives of nipecotic acid will bind to the active or allosteric sites. These computational approaches help in understanding structure-activity relationships (SAR), guiding the synthesis of new compounds with enhanced properties. This synergy between computational design and experimental validation streamlines the drug discovery process, reducing the time and cost associated with developing the next generation of GAT inhibitors.

Q & A

Q. What is the primary mechanism of action of N-(4,4-Diphenyl-3-butenyl)nipecotic acid in modulating GABAergic neurotransmission?

The compound acts as a high-affinity inhibitor of the GABA transporter 1 (GAT1), preventing the reuptake of γ-aminobutyric acid (GABA) into presynaptic neurons. This enhances synaptic GABA levels, potentiating inhibitory neurotransmission. The diphenylbutenyl moiety improves lipophilicity, while the nipecotic acid group mimics GABA’s structure, enabling competitive binding to GAT1. Radioligand binding assays and electrophysiological studies in neuronal preparations are critical for validating this mechanism .

Q. How do researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

Despite strong in vitro affinity for GAT1, poor brain uptake due to the zwitterionic nature of nipecotic acid derivatives often limits in vivo efficacy. Methodological strategies include:

- Prodrug design : Masking polar groups (e.g., esterification) to enhance blood-brain barrier (BBB) penetration.

- Carrier systems : Utilizing peptide shuttles (e.g., (PhPro)₄-based transporters) to facilitate BBB transit, as demonstrated in artificial BBB models .

- Pharmacokinetic profiling : Measuring plasma stability, tissue distribution, and metabolite identification via LC-MS/MS.

Q. What experimental approaches are used to determine the stereochemical requirements for its activity?

Enantiomeric selectivity is critical. (R)-enantiomers of nipecotic acid derivatives typically exhibit higher GAT1 affinity than (S)-enantiomers. Researchers employ:

- Chiral chromatography to isolate enantiomers.

- Radioligand displacement assays (e.g., using [³H]tiagabine) to compare binding affinities.

- Molecular docking with cryo-EM-derived GAT1 structures to identify stereospecific interactions .

Advanced Research Questions

Q. How can cryo-EM structures of GAT1 inform the rational design of derivatives with improved pharmacokinetics?

Recent cryo-EM studies (e.g., PDB: 8G7T) reveal the GAT1 substrate-binding pocket and tiagabine’s non-competitive binding mode. Researchers use this structural data to:

- Optimize substituents : Modify the diphenylbutenyl group for better hydrophobic interactions.

- Predict binding free energy : Computational tools (e.g., molecular dynamics simulations) assess how structural changes affect binding.

- Design allosteric modulators : Target regions outside the active site to avoid zwitterionic limitations .

Q. What strategies are employed to enhance brain penetration of zwitterionic GABA uptake inhibitors like this compound?

Key strategies include:

- Bioisostere replacement : Replace nipecotic acid with non-zwitterionic analogs (e.g., guvacine derivatives) while maintaining GAT1 affinity.

- Molecularly imprinted polymers (MIPs) : Screen bioisosteres by synthesizing MIPs via electropolymerization of ortho-phenylenediamine in the presence of nipecotic acid. Impedance measurements validate template binding .

- Nanoparticle encapsulation : Use lipid-based carriers to improve BBB transit without structural modification.

Q. How can structural activity relationship (SAR) studies resolve contradictions in reported efficacy across preclinical seizure models?

Discrepancies arise from variations in animal models (e.g., Dravet syndrome vs. acute seizure models). Methodological solutions:

- Unified protocols : Standardize dosing regimens and seizure induction methods (e.g., pentylenetetrazole vs. maximal electroshock).

- Metabolomic profiling : Compare brain concentrations of the compound and active metabolites across models using microdialysis or MALDI imaging.

- Cross-species validation : Test efficacy in human-derived neuronal cultures or induced pluripotent stem cell (iPSC) models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.